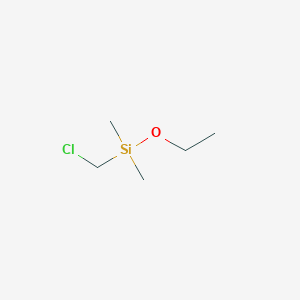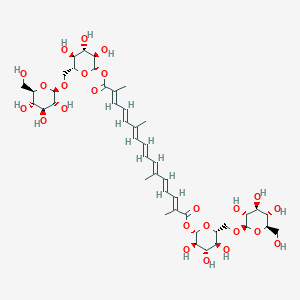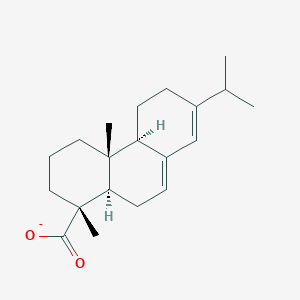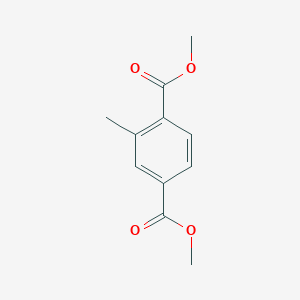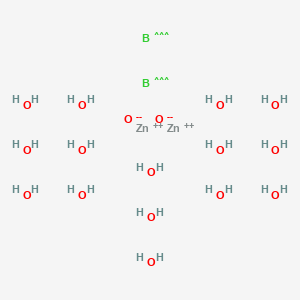
Benzene, 1-methyl-4-(2-phenylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-4-(2-phenylethyl)-, also known as ethylbenzene, is a colorless liquid with a sweet odor. It is commonly used as a solvent in the production of plastics, synthetic rubber, and other chemicals. Ethylbenzene is also found in gasoline and is a component of tobacco smoke.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-4-(2-phenylethyl)- is not fully understood. However, it is believed to act as a central nervous system depressant, affecting the function of neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
Exposure to Benzene, 1-methyl-4-(2-phenylethyl)- has been shown to cause a range of biochemical and physiological effects in animals and humans. These include damage to the liver, kidneys, and lungs, as well as effects on the immune system and reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
Ethylbenzene has several advantages as a solvent for lab experiments. It is relatively inexpensive, readily available, and has a low toxicity. However, it can be difficult to remove from samples and can interfere with some analytical techniques.
Zukünftige Richtungen
There are several future directions for research on Benzene, 1-methyl-4-(2-phenylethyl)-. These include:
1. Developing new methods for the synthesis of Benzene, 1-methyl-4-(2-phenylethyl)- that are more environmentally friendly and sustainable.
2. Investigating the effects of long-term exposure to Benzene, 1-methyl-4-(2-phenylethyl)- on human health.
3. Developing new analytical techniques for the detection and quantification of Benzene, 1-methyl-4-(2-phenylethyl)- in environmental and biological samples.
4. Studying the mechanisms of action of Benzene, 1-methyl-4-(2-phenylethyl)- on the central nervous system and other physiological systems.
5. Developing new applications for Benzene, 1-methyl-4-(2-phenylethyl)- in the production of chemicals and materials.
Synthesemethoden
Ethylbenzene is synthesized by the alkylation of benzene with ethylene in the presence of a catalyst, such as aluminum chloride. The reaction produces a mixture of Benzene, 1-methyl-4-(2-phenylethyl)- and diBenzene, 1-methyl-4-(2-phenylethyl)-, which can be separated by distillation.
Wissenschaftliche Forschungsanwendungen
Ethylbenzene is used in scientific research as a solvent for the extraction and purification of organic compounds. It is also used as a starting material for the synthesis of other chemicals, such as styrene, which is used in the production of polystyrene.
Eigenschaften
CAS-Nummer |
14310-20-4 |
|---|---|
Produktname |
Benzene, 1-methyl-4-(2-phenylethyl)- |
Molekularformel |
C15H16 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
1-methyl-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C15H16/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3 |
InChI-Schlüssel |
CVFXRTRMJYAVJB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Andere CAS-Nummern |
14310-20-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



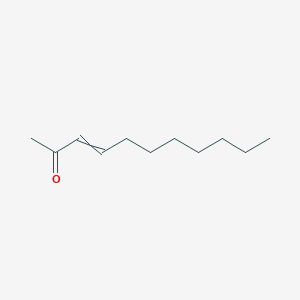
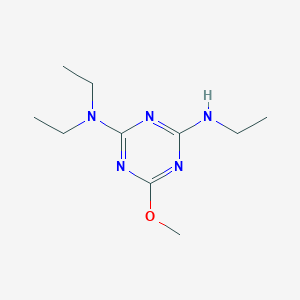

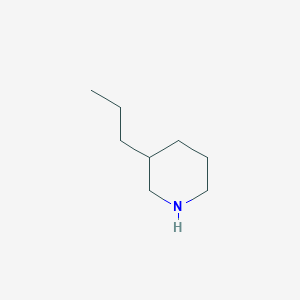
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)
